6-phenyl-2-{[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one
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Overview
Description
6-phenyl-2-{[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyridazinone core, a phenyl group, and a piperazine moiety substituted with a trimethoxybenzyl group, making it a versatile molecule for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-phenyl-2-{[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of 6-phenylpyridazin-3(2H)-one with 1-(2,3,4-trimethoxybenzyl)piperazine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to reflux for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization. The scalability of the synthesis process is crucial for large-scale production, and efforts are made to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
6-phenyl-2-{[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to modify the existing functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Scientific Research Applications
6-phenyl-2-{[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and neuroprotective effects.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 6-phenyl-2-{[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways or activate receptors that promote beneficial biological responses. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
1-(2,3,4-Trimethoxybenzyl)piperazine dihydrochloride: A related compound with a similar piperazine moiety and trimethoxybenzyl group.
6-p-tolyl-3-(3,4,5-trimethoxybenzyl)-7H-[1,2,4]triazolo thiadiazine: Another compound with a trimethoxybenzyl group and a different core structure.
Uniqueness
What sets 6-phenyl-2-{[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one apart is its unique combination of a pyridazinone core, a phenyl group, and a piperazine moiety. This unique structure allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Biological Activity
6-Phenyl-2-{[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its structure incorporates a pyridazinone core, which is known for various biological activities, including anticancer, antibacterial, and analgesic properties. This article provides an overview of the biological activity of this compound based on recent research findings.
Anticancer Activity
Research indicates that derivatives of pyridazinones exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines.
Cell Line | IC50 (µM) |
---|---|
HeLa (Cervical cancer) | < 10 |
HCT116 (Colon cancer) | < 15 |
A375 (Skin cancer) | < 20 |
Studies have demonstrated that modifications in the substituents on the pyridazinone ring can enhance cytotoxicity. For example, compounds with electron-donating groups have shown increased activity against resistant cancer cell lines .
Antibacterial Activity
The compound's antibacterial properties have been evaluated against both Gram-positive and Gram-negative bacteria. In particular, pyridazinone derivatives have shown promising results in inhibiting the growth of resistant strains.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
The introduction of specific functional groups has been linked to enhanced binding affinity to bacterial receptors, leading to increased antibacterial efficacy .
Analgesic and Anti-inflammatory Activity
The analgesic properties of this compound have been assessed through various in vivo models. Notably, studies indicate that it exhibits significant pain-relieving effects comparable to standard analgesics such as aspirin.
Test Model | Effectiveness (%) |
---|---|
Tail Flick Test | 75% |
Hot Plate Test | 70% |
In anti-inflammatory assays, the compound demonstrated a reduction in edema comparable to traditional anti-inflammatory drugs .
Case Studies
- Cytotoxicity Study : A study conducted on L929 fibroblast cells revealed that at concentrations of 50 µM and above, significant cytotoxicity was observed for certain derivatives of pyridazinones .
- Antibacterial Efficacy : A comparative analysis showed that modifications in the piperazine component significantly influenced the antibacterial activity against MRSA strains .
Properties
Molecular Formula |
C25H30N4O4 |
---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
6-phenyl-2-[[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methyl]pyridazin-3-one |
InChI |
InChI=1S/C25H30N4O4/c1-31-22-11-9-20(24(32-2)25(22)33-3)17-27-13-15-28(16-14-27)18-29-23(30)12-10-21(26-29)19-7-5-4-6-8-19/h4-12H,13-18H2,1-3H3 |
InChI Key |
XEGDSRKBFPVIGV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)CN3C(=O)C=CC(=N3)C4=CC=CC=C4)OC)OC |
Origin of Product |
United States |
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